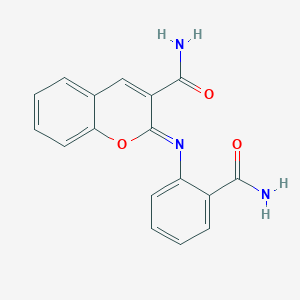

2-(2-Carbamoylphenyl)iminochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

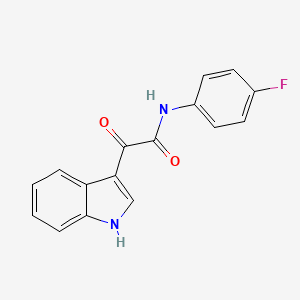

Molecular Structure Analysis

The molecular structure of “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” is complex, containing a total of 35 bonds, including 24 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amide (aliphatic), 1 nitrile (aromatic) and 1 ether (aromatic) .Scientific Research Applications

Synthesis of Biologically Active Compounds :

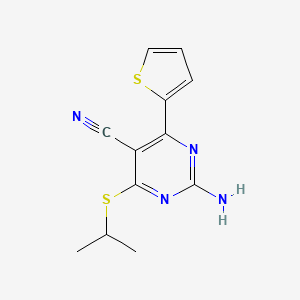

- A study by Wardakhan, Elmegeed, and Manhi (2005) described the synthesis of a series of annulated products, including derivatives of 2-Aminothiophene-3-carboxamide, which have pharmaceutical interest, particularly for their antimicrobial activity against bacteria (Wardakhan, Elmegeed, & Manhi, 2005).

Fluorescent Probes for Cellular Imaging :

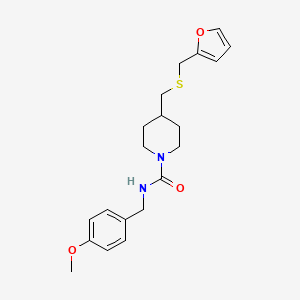

- Guo et al. (2011) developed cell-permeable iminocoumarine-based fluorescent dyes, which are derivatives of 2-iminocoumarin-3-carboxamide. These fluorescent probes can selectively stain organelles in living cells, demonstrating their utility in biological imaging (Guo et al., 2011).

Inhibition of Dynamin GTPase Activity :

- Hill et al. (2010) reported the synthesis of iminochromene libraries as potential inhibitors of dynamin GTPase. Their study found several compounds, including derivatives of 2-iminochromene-3-carboxamide, to be effective in inhibiting dynamin I and II GTPase activities, which are crucial for endocytosis processes (Hill et al., 2010).

Antimicrobial Activities :

- Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, showing significant activity against bacterial or fungal strains. This study highlights the antimicrobial potential of compounds related to 2-iminocoumarin-3-carboxamide (Zhuravel et al., 2005).

Chemical Rearrangements and Synthesis Methods :

- O'callaghan, Mcmurry, and O'Brien (1998) investigated the isomerization behavior of benzopyran-2-imines in different solvents, contributing to the understanding of the chemical properties of compounds like 2-iminocoumarin-3-carboxamide (O'callaghan, Mcmurry, & O'Brien, 1998).

Future Directions

The future directions for research on “2-(2-Carbamoylphenyl)iminochromene-3-carboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored, given the known activities of structurally similar compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit akr 1 b 10, a protein that plays a significant role in various types of cancers .

Mode of Action

It is suggested that similar compounds may interact with their targets through critical hydrogen-bonding interactions .

Biochemical Pathways

Similar compounds have been found to exhibit cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against certain cell lines, suggesting they may induce cell death or inhibit cell growth .

Properties

IUPAC Name |

2-(2-carbamoylphenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCPRNHLKDEOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)

![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)